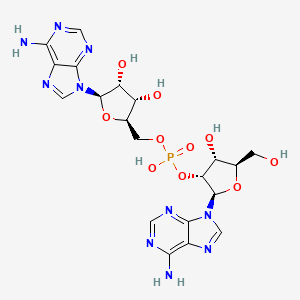

Adenylyl-(2'-5')-adenosine

Description

Historical Context of 2',5'-Oligoadenylate Discovery in Cellular Antiviral Responses

The journey to understanding the 2-5A system began with investigations into the antiviral actions of interferons (IFNs), cytokines that are pivotal in orchestrating the body's defense against viral pathogens. nih.gov In the 1970s, researchers, including Ian Kerr and Robert H. Silverman, observed that treating cells with interferon led to an increased sensitivity of protein synthesis to inhibition by double-stranded RNA (dsRNA), a common byproduct of viral replication. nih.gov This observation led to the groundbreaking discovery of 2-5A, a series of short oligoadenylates produced by an interferon-inducible enzyme. nih.govnih.gov These molecules were identified as the mediators of this dsRNA-dependent inhibition of protein synthesis, a key aspect of the antiviral state induced by interferons. nih.gov

Overview of the Interferon-Induced 2',5'-Oligoadenylate Synthetase (OAS)-Ribonuclease L (RNase L) Pathway

The OAS-RNase L pathway is a primary and potent antiviral mechanism within the innate immune system. frontiersin.orgmdpi.com The process is initiated when interferons, secreted by host cells in response to viral infection, bind to their receptors. frontiersin.orgnih.gov This binding triggers the transcription of numerous interferon-stimulated genes (ISGs), including the genes for 2',5'-oligoadenylate synthetases (OAS). nih.govfrontiersin.orgnih.gov

Upon encountering viral dsRNA, the OAS enzymes become activated and catalyze the synthesis of 2',5'-oligoadenylates (2-5A) from ATP. nih.govoup.comnih.gov These 2-5A molecules then act as second messengers, binding to and activating the latent endoribonuclease, RNase L. oup.comnih.govwikipedia.org Once activated, RNase L dimerizes and proceeds to cleave both viral and cellular single-stranded RNA (ssRNA), thereby inhibiting protein synthesis and viral replication, and can ultimately lead to apoptosis of the infected cell. mdpi.comnih.govwikipedia.org This degradation of RNA serves to halt the spread of the virus. mdpi.com

Some viruses have evolved mechanisms to counteract this pathway. For instance, the murine coronavirus expresses a 2',5'-phosphodiesterase (PDE) that degrades 2-5A, preventing the activation of RNase L. mdpi.comnih.gov

Structural Elucidation of 2',5'-Phosphodiester Linkages and Their Biological Significance

The defining feature of 2',5'-oligoadenylates is the 2',5'-phosphodiester bond that links the adenosine (B11128) monophosphate units. This is in stark contrast to the 3',5'-phosphodiester bonds that form the backbone of DNA and RNA. embopress.orgwikipedia.org A phosphodiester bond is formed when two hydroxyl groups on phosphoric acid react with hydroxyl groups on other molecules, creating two ester bonds. wikipedia.org In nucleic acids, this typically involves the 3' carbon of one sugar molecule and the 5' carbon of the next. wikipedia.org

The 2',5'-linkage confers a distinct three-dimensional structure to the oligoadenylate (B1213165) chain, which is crucial for its specific recognition by and activation of RNase L. embopress.orgnih.gov Studies have shown that replacing even a single 2',5'-bond with a 3',5'-linkage significantly reduces the molecule's ability to bind to and activate RNase L. nih.gov This highlights the high degree of specificity in the interaction between 2-5A and its target enzyme. The presence of these unusual linkages also makes 2-5A molecules susceptible to degradation by specific 2'-phosphodiesterases, ensuring that their signaling activity is transient. asm.org

While central to the antiviral response in vertebrates, 2',5'-phosphodiester bonds are also found in other biological contexts. For example, the Peach Latent Mosaic Viroid, a circular RNA pathogen, utilizes 2',5'-linkages to circularize its RNA and enhance its replication efficiency. oup.comnih.gov

Classification and Nomenclature of 2',5'-Oligoadenylates (e.g., dimers, trimers, tetramers)

2',5'-Oligoadenylates are a series of oligomers with the general formula p_x(A2'p)_n A, where 'p' represents a phosphate (B84403) group, 'A' is adenosine, 'x' is the number of phosphates at the 5' terminus (typically 1 to 3), and 'n' indicates the number of 2',5'-linked adenosine units. nih.govoup.com They are classified based on the number of adenosine residues they contain:

Dimers (n=1): Consist of two adenosine units. The dimer form is generally not biologically active in terms of activating RNase L. embopress.orgexpasy.org

Trimers (n=2): Composed of three adenosine units. The trimeric form is the minimal size required for the potent activation of RNase L. embopress.orgnih.gov

Tetramers (n=3): Contain four adenosine units. Along with trimers, tetramers are the principal forms of 2-5A produced in cells and are strong activators of RNase L. nih.govembopress.orgasm.org

Higher Oligomers: Oligomers with more than four adenosine units can also be synthesized. cdnsciencepub.com

| Oligomer Type | Number of Adenosine Units | Biological Activity (RNase L Activation) |

| Dimer | 2 | Generally inactive. embopress.orgexpasy.org |

| Trimer | 3 | Potent activator. embopress.orgnih.gov |

| Tetramer | 4 | Potent activator. nih.govembopress.orgasm.org |

Structure

3D Structure

Properties

CAS No. |

2273-76-9 |

|---|---|

Molecular Formula |

C20H25N10O10P |

Molecular Weight |

596.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(34)11(32)8(39-19)2-37-41(35,36)40-14-12(33)7(1-31)38-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

CJUIKAWANGRMQE-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N |

Other CAS No. |

2273-76-9 |

Synonyms |

A2'-5'A A2'P5'A adenylyl-(2'-5')-adenosine ammonium adenylyl-2',5'-adenosine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Regulation of 2 ,5 Oligoadenylates

The 2',5'-Oligoadenylate Synthetase (OAS) Family

The 2',5'-oligoadenylate synthetases (OAS) are a family of interferon-induced enzymes that function as intracellular sensors for double-stranded RNA (dsRNA), a common hallmark of viral replication. nih.govmdpi.com Upon activation by dsRNA, these enzymes polymerize ATP into a series of 2',5'-linked oligoadenylates (2-5A). cdnsciencepub.complos.org These 2-5A molecules, in turn, act as second messengers to activate the latent endoribonuclease RNase L, which degrades both viral and cellular RNA, thereby inhibiting viral propagation. cdnsciencepub.comnih.gov

The human OAS gene family is located on chromosome 12 and comprises four genes: OAS1, OAS2, OAS3, and OASL. cdnsciencepub.com While OAS1, OAS2, and OAS3 are enzymatically active, OASL is catalytically inactive but is thought to possess antiviral functions through other mechanisms. cdnsciencepub.com

The OAS family members are characterized by the presence of one or more conserved OAS domains. cdnsciencepub.com The different isoforms exhibit distinct molecular architectures, which dictates their activation requirements and functional specificities.

OAS1: This is the smallest of the active OAS enzymes and contains a single OAS domain. cdnsciencepub.com Through alternative splicing, the OAS1 gene can produce several isoforms, such as p42, p44, p46, p48, and p52. cdnsciencepub.com Some isoforms, like p46, possess a C-terminal CaaX motif that directs them to membranous organelles. nih.gov

OAS2: This medium-sized enzyme is composed of two OAS domains. cdnsciencepub.com However, only the C-terminal domain is catalytically active. nih.gov The OAS2 gene gives rise to two main splice variants, p69 and p71. cdnsciencepub.com OAS2 functions as a homodimer. nih.gov

OAS3: The largest of the synthetases, OAS3, contains three tandem OAS domains. cdnsciencepub.com Similar to OAS2, not all domains are catalytically competent; the primary catalytic activity resides in the C-terminal third domain (DIII). cdnsciencepub.comnih.gov OAS3 exists and functions as a monomer.

OASL: The OAS-like protein (OASL) has a single, catalytically inactive N-terminal OAS domain. cdnsciencepub.com Its C-terminus features two tandem ubiquitin-like domains (UBLs), which are implicated in its alternative antiviral functions, such as enhancing RIG-I signaling. cdnsciencepub.com

Table 1: Domain Organization of Human OAS Isoforms

| Isoform | Number of OAS Domains | Catalytically Active Domain(s) | Additional Domains | Quaternary Structure |

|---|---|---|---|---|

| OAS1 | 1 | The single domain | C-terminal variations (e.g., CaaX motif in p46) | Monomer/Tetramer |

| OAS2 | 2 | C-terminal domain (DII) | - | Homodimer |

| OAS3 | 3 | C-terminal domain (DIII) | - | Monomer |

| OASL | 1 (inactive) | None | Two C-terminal Ubiquitin-Like Domains (UBLs) | - |

The synthesis of 2-5A, including the fundamental Adenylyl-(2'-5')-adenosine dimer, is a unique enzymatic reaction that forms a 2',5'-phosphodiester bond, in contrast to the 3',5'-linkages found in DNA and RNA. nih.gov The catalytic process is dependent on the presence of dsRNA, which acts as an allosteric activator. nih.govacs.org

The catalytic core of the active OAS domain contains a conserved triad (B1167595) of aspartic acid residues. cdnsciencepub.com Upon dsRNA binding, the enzyme undergoes a significant conformational change. plos.orgacs.org This structural rearrangement brings the catalytic aspartates into the correct orientation within the active site to coordinate two magnesium ions (Mg²⁺). plos.org

The polymerization of ATP proceeds through a nucleophilic attack. The 2'-hydroxyl group of an acceptor ATP molecule attacks the α-phosphate of a donor ATP molecule. acs.org This reaction results in the formation of a 2',5'-phosphodiester bond and the release of pyrophosphate (PPi). acs.org The process can continue, adding further AMP moieties to the growing 2-5A chain. Kinetic studies have shown that the reaction is non-processive, meaning the enzyme can release the intermediate products (like the dimer) before adding the next monomer. nih.govnih.gov The initial product to accumulate is the dimer, pppA2'p5'A, which can then be elongated to trimers and longer oligomers. nih.gov

The different OAS isoforms exhibit distinct requirements for their dsRNA activators, particularly concerning the length of the dsRNA. nih.gov This variation in substrate specificity allows the innate immune system to respond to a diverse range of viral infections.

OAS1: Being the smallest isoform, OAS1 can be activated by relatively short dsRNAs, with a minimum length requirement of approximately 17-18 base pairs. nih.govoup.com

OAS2: This isoform requires longer dsRNA for activation, with studies indicating a minimum length of around 35 base pairs. nih.govaimspress.com It is suggested that the dimeric structure of OAS2 needs to span a larger region of the dsRNA to become fully active. cdnsciencepub.com

OAS3: As the largest isoform, OAS3 has the most stringent length requirement, being preferentially activated by long dsRNA molecules of 50 base pairs or more. nih.govpnas.org Its three domains are thought to interact with the dsRNA in a coordinated manner. nih.gov

Beyond length, specific RNA sequences and structural motifs can enhance OAS activation. For OAS1, a consensus sequence of WWN₉WG (where W is A or U) has been identified. oup.comnih.gov Furthermore, the presence of a single-stranded pyrimidine-rich sequence at the 3' end of the activating dsRNA (a 3'-ssPy motif) can significantly potentiate OAS1 activity. oup.comnih.gov

Regarding the nucleotide substrate, while ATP is the primary substrate for synthesizing 2',5'-oligoadenylates, studies have shown that OAS enzymes can, to a limited extent, incorporate other nucleoside triphosphates, acting as a 2',5'-nucleotidyltransferase. nih.gov However, the efficiency of incorporating other nucleotides like GTP, UTP, or CTP is much lower than for ATP. nih.gov

Table 2: dsRNA Length Requirements for Human OAS Isoforms

| Isoform | Minimum dsRNA Length for Activation |

|---|---|

| OAS1 | ~17-18 bp |

| OAS2 | ~35 bp |

| OAS3 | ≥ 50 bp |

The primary activators of OAS enzymes are dsRNAs produced during viral replication. nih.gov These can include viral genomic dsRNA, replicative intermediates of single-stranded RNA viruses, and stem-loop structures within viral RNAs. mdpi.complos.org The interaction between OAS and dsRNA does not rely on a canonical dsRNA-binding motif but rather on a positively charged surface of the enzyme that interacts with the minor groove of the RNA duplex. cdnsciencepub.comnih.gov

The binding of dsRNA induces an allosteric change in the OAS enzyme, which is essential for catalysis. nih.govacs.org This conformational shift realigns the active site residues, enabling the binding of ATP and the subsequent polymerization into 2-5A. plos.orgacs.org The different length requirements of the OAS isoforms suggest that the immune system has evolved to recognize a variety of viral RNA structures. For instance, OAS1 can be activated by short, structured regions like the stem-loops found in the West Nile Virus genome, while OAS3 is more suited to detect longer dsRNA intermediates. mdpi.complos.org

While dsRNA is the canonical PAMP for OAS activation, the system is designed to distinguish viral from host dsRNA to prevent autoimmunity. The precise mechanisms for this discrimination are still under investigation but are thought to involve the specific localization and structural characteristics of viral RNAs.

Cellular Localization and Compartmentalization of 2',5'-Oligoadenylate Synthesis

The synthesis of 2',5'-oligoadenylates is compartmentalized within the cell, which is largely determined by the specific localization of the different OAS isoforms. This spatial regulation is crucial for ensuring that the enzymes are in proximity to their viral dsRNA targets while minimizing inappropriate activation by host RNAs.

The various OAS isoforms exhibit distinct subcellular distributions:

OAS1: The localization of OAS1 can vary depending on the specific splice variant. The p42 isoform is found predominantly in the cytosol, while the p46 isoform, containing a C-terminal CaaX box, is targeted to membranous structures, including mitochondria. nih.govresearchgate.net Some studies also report a nuclear presence for OAS1. embopress.org

OAS2: OAS2 isoforms are generally found in the cytoplasm, with some reports indicating a perinuclear localization for the p71 variant. embopress.orgresearchgate.net

OAS3: This large isoform is primarily located in the cytoplasm. embopress.orgresearchgate.net

This differential localization implies that 2-5A synthesis can occur in various cellular compartments. Cytosolic OAS isoforms are well-positioned to detect dsRNA from a wide range of viruses that replicate in the cytoplasm. The mitochondrial localization of OAS1 p46 suggests a potential role in antiviral defense at the mitochondrial surface. The co-localization of OAS proteins with viral dsRNA has been observed during infections, indicating that the synthesis of 2-5A occurs at the sites of viral replication. researchgate.net

Molecular Mechanisms of 2 ,5 Oligoadenylate Action: Rnase L Activation

Structural Basis of Ribonuclease L (RNase L) Autoinhibition

In its latent state, RNase L exists as an inactive monomer. embopress.org This inactivity is maintained through an autoinhibitory mechanism, where interactions between the N-terminal ankyrin repeat domain and the C-terminal enzymatic domain are thought to keep the catalytic site inaccessible. mdpi.com The ankyrin repeat domain, a region known for mediating protein-protein interactions, in this context, folds into a structure that prevents the dimerization and activation of the enzyme in the absence of its specific activator, 2-5A. embopress.org

The structure of RNase L is composed of three main domains: an N-terminal ankyrin repeat domain (ARD), a central protein kinase-like (PK) domain, and a C-terminal ribonuclease (RNase) domain. ebi.ac.uk The autoinhibited conformation is believed to involve the ARD and PK-like domain sterically hindering the RNase domain, thus preventing its access to RNA substrates. This intramolecular interaction ensures that the potent ribonuclease activity of RNase L is tightly controlled and only unleashed in the presence of the appropriate viral danger signals, which are transduced by the synthesis of 2-5A.

Allosteric Activation of RNase L by 2',5'-Oligoadenylates

The binding of 2',5'-oligoadenylates acts as an allosteric switch, triggering a cascade of conformational changes that convert the inactive RNase L monomer into a catalytically active homodimer. embopress.orgnih.gov This activation process is a hallmark of the 2-5A system, a key pathway in the interferon-mediated antiviral response. oup.comnih.gov

The binding of 2-5A to the ankyrin repeat domain of RNase L is the initial and critical event in its activation. embopress.org Specifically, the 2-5A molecule interacts with ankyrin repeats 2 through 4. embopress.org This interaction induces a significant conformational change in the RNase L monomer. mdpi.comnih.gov The binding of the 2-5A ligand is thought to disrupt the autoinhibitory interactions, exposing the dimerization interface and the catalytic domain. embopress.orgmdpi.com

Crystal structures of the N-terminal ankyrin repeat domain of human RNase L in complex with 2-5A have revealed the precise molecular interactions. embopress.org The 2-5A molecule sits (B43327) in a concave site on the ankyrin repeat domain, with specific residues in repeats 2 and 4 forming key contacts. embopress.org This binding event is proposed to unmask an interaction domain, which then permits the dimerization required for enzymatic activity. embopress.org The 5'-phosphate of the 2-5A activator is a crucial structural determinant for efficient binding and activation of RNase L, with its absence leading to a significant loss in activator affinity. nih.gov

The activation of RNase L follows a specific stoichiometry. It is established that the binding of one molecule of 2-5A per RNase L monomer is required to induce the conformational changes that lead to dimerization. embopress.org This 1:1 binding ratio is essential for the subsequent formation of the active homodimer. embopress.orgnih.gov Therefore, the catalytically active form of the enzyme is a homodimer of RNase L, with each protomer bound to a single 2-5A molecule. embopress.orgnih.gov The enzymatic activity of RNase L is maximized at this 1:1 stoichiometry of 2-5A to RNase L. embopress.org

Enzymatic Activity of Activated RNase L: Substrate Recognition and Cleavage Specificity

Once activated through dimerization, RNase L becomes a potent endoribonuclease that targets and cleaves single-stranded RNA (ssRNA), thereby inhibiting protein synthesis and viral replication. embopress.orgoup.com

Activated RNase L demonstrates a preference for cleaving ssRNA at specific sequences. The enzyme primarily targets and cleaves RNA after UU and UA dinucleotides. pnas.orgnih.gov While cleavage can also occur after UG dinucleotides, it is much less frequent. nih.govasm.org The structural context of these dinucleotides within the RNA molecule significantly influences the efficiency of cleavage by RNase L. oup.com The enzyme's specificity for single-stranded regions ensures that it does not indiscriminately degrade double-stranded RNA, which is the initial activator of the 2-5A synthetase pathway. oup.comoup.com

Recent research suggests that the recognition of target RNAs may also be influenced by interactions with other cellular proteins. For instance, Dom34 has been identified as a factor that can form a surveillance complex with RNase L to target exogenous RNA for degradation in a translation-dependent manner. oup.com This indicates a more complex mechanism of substrate targeting than simple sequence recognition alone.

Upon activation by 2-5A, RNase L cleaves a variety of cellular and viral RNAs. A primary and well-characterized cellular target is ribosomal RNA (rRNA). oup.comnih.gov Cleavage of rRNA within intact ribosomes leads to a general inhibition of protein synthesis, which is a key antiviral mechanism. oup.compnas.org Specific cleavage sites within 18S rRNA have been identified in response to RNase L activation. nih.gov

Beyond rRNA, RNase L has been shown to regulate the stability of specific cellular mRNAs. Microarray analyses have revealed that RNase L activation can lead to the downregulation of a finite number of transcripts, particularly those involved in protein biosynthesis, metabolism, and cell proliferation. tandfonline.com Notably, mRNAs encoding ribosomal proteins are significantly enriched among the downregulated transcripts, suggesting a coordinated mechanism to shut down the cell's translational machinery. tandfonline.com The degradation of these specific mRNAs is associated with a decrease in their half-lives and a physical association with an RNase L-ribonucleoprotein complex. tandfonline.com

The cleavage of both host and viral RNAs by RNase L not only directly inhibits viral replication but can also generate small RNA fragments that act as ligands for other pattern recognition receptors like RIG-I and MDA5, further amplifying the type I interferon response. oup.com

Ribonucleolytic Mechanisms of RNA Degradation by RNase L

The activation of RNase L by 2',5'-oligoadenylate (2-5A) culminates in the degradation of both viral and cellular RNA, a critical step in the host's antiviral defense. This process is executed by the C-terminal nuclease domain of RNase L, which harbors the catalytic activity responsible for RNA cleavage. The mechanism of RNA degradation is a highly regulated and specific process, involving substrate recognition, catalytic cleavage, and the generation of defined RNA fragments.

Upon binding of 2-5A to the N-terminal ankyrin repeat domains, RNase L undergoes a significant conformational change. This structural rearrangement is crucial for its activation and involves the dimerization of two RNase L monomers. In the inactive state, the ankyrin repeat domain is thought to mask the C-terminal nuclease domain. The binding of 2-5A induces a conformational shift that unmasks the nuclease domains and facilitates dimerization, bringing two nuclease domains into close proximity to form an active catalytic site. nih.govnih.govmdpi.comfrontiersin.org This dimeric structure is essential for its ribonuclease function. nih.govresearchgate.net

The active site of the RNase L nuclease domain, also known as the kinase-extension nuclease (KEN) domain, shares structural homology with the yeast endoribonuclease Ire1p. nih.govnih.gov However, their substrate specificities are distinct. nih.gov The catalytic mechanism of RNase L is metal-ion-independent and results in the cleavage of single-stranded RNA. oup.com The reaction proceeds via a transesterification mechanism where the 2'-hydroxyl group of a ribonucleotide acts as a nucleophile, attacking the adjacent phosphodiester bond. This results in the formation of RNA fragments with a 2',3'-cyclic phosphate (B84403) at the 3' terminus and a 5'-hydroxyl group at the 5' terminus. oup.comoup.com

Substrate Specificity and Cleavage Sites

RNase L does not cleave RNA indiscriminately. It exhibits a preference for cleaving at the 3'-side of specific dinucleotide sequences within single-stranded regions of RNA. nih.govnih.gov Extensive research has shown that RNase L preferentially cleaves after UpUp (UU) and UpAp (UA) dinucleotides. nih.govoup.comresearchgate.net Further studies have refined this specificity to a broader UN^N consensus sequence, where 'U' is uridine (B1682114), 'N' can be any nucleotide, and the caret (^) indicates the cleavage site. nih.govpnas.orgasm.org This means that cleavage occurs after the uridine residue. While UU and UA are the most efficiently cleaved sites, cleavage can also occur at UG and, to a lesser extent, UC dinucleotides. asm.org The structural context of these dinucleotides within the RNA molecule, particularly their presence in single-stranded loops, greatly influences the efficiency of cleavage. nih.govoup.com

The table below summarizes the cleavage site preferences of activated RNase L.

| Dinucleotide Sequence | Cleavage Efficiency | Reference(s) |

| UpUp (UU) | High | nih.govoup.comresearchgate.netasm.org |

| UpAp (UA) | High | nih.govoup.comresearchgate.netasm.org |

| UpGp (UG) | Moderate | asm.org |

| UpCp (UC) | Low | asm.org |

Key Catalytic Residues

Structural and mutagenesis studies have identified several key amino acid residues within the KEN domain that are crucial for the catalytic activity of RNase L. nih.govnih.govresearchgate.net These residues form the active site and are directly involved in the RNA cleavage reaction. The catalytic mechanism is proposed to be analogous to that of other endoribonucleases like RNase A. pnas.org

Crystal structures of human RNase L have revealed that within the dimeric enzyme, the two KEN domains play asymmetric roles in RNA recognition and cleavage. One KEN protomer is responsible for recognizing the uridine base of the substrate, while the other protomer carries out the catalytic scission of the phosphodiester bond. nih.gov Histidine 672 (H672) has been identified as a critical residue for recognizing the uridine base, discriminating it from cytidine. nih.gov Other key residues in the active site, homologous to those in Ire1, include Tyr663, Arg675, Asn676, and His680, which form an invariant tetrad essential for catalysis. nih.govresearchgate.net

The table below details the key amino acid residues in the RNase L active site and their proposed functions.

| Residue | Proposed Function | Reference(s) |

| Histidine 672 (H672) | Recognizes the uridine (U) nucleotide in the substrate. | nih.gov |

| Tyrosine 663 (Y663) | Part of the catalytic tetrad. | nih.govresearchgate.net |

| Arginine 675 (R675) | Part of the catalytic tetrad. | nih.govresearchgate.net |

| Asparagine 676 (N676) | Part of the catalytic tetrad. | nih.govresearchgate.net |

| Histidine 680 (H680) | Part of the catalytic tetrad. | nih.govresearchgate.net |

The degradation of various RNA species, including viral RNA, messenger RNA (mRNA), and ribosomal RNA (rRNA), by activated RNase L leads to a global inhibition of protein synthesis, thereby impeding viral replication and inducing an antiviral state within the cell. nih.govmdpi.comoup.compnas.orgresearchgate.net The generation of specific RNA cleavage products can also act as signaling molecules to further amplify the innate immune response. mdpi.com

Metabolism and Degradation of 2 ,5 Oligoadenylates

The Role of 2',5'-Phosphodiesterases (2',5'-PDEs) in 2',5'-Oligoadenylate Turnover

The 2-5A system, a critical component of the innate immune response, is modulated by the synthesis of 5'-triphosphorylated, 2',5'-phosphodiester-linked oligoadenylates (2-5A) by 2',5'-oligoadenylate synthetases (OAS). nih.gov These 2-5A molecules activate RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis. nih.govcdnsciencepub.com The effects of 2-5A are transient due to its rapid degradation by cellular enzymes, primarily 2',5'-phosphodiesterases (2',5'-PDEs) and phosphatases. nih.gov

2',5'-PDEs are key regulators of the 2-5A system as they are responsible for the complete degradation of 2-5A by cleaving the 2',5'-phosphodiester bonds. nih.gov This action terminates the RNase L-mediated antiviral state. The turnover of 2-5A is rapid, with the molecules being degraded within minutes within cells. asm.org This swift degradation ensures that the potent effects of RNase L activation are tightly controlled, limiting damage to the host cell after a viral infection has been controlled. researchgate.net

One of the well-characterized human 2',5'-PDEs is phosphodiesterase 12 (PDE12). osti.gov PDE12 has been identified as a key cellular 2-5A-degrading enzyme. osti.gov The inhibition or genetic inactivation of PDE12 leads to increased cellular levels of 2-5A in response to interferon and viral mimics, resulting in enhanced resistance to various viral pathogens. osti.gov This highlights the critical role of 2',5'-PDEs in down-regulating the OAS/RNase L pathway. osti.gov

The degradation of 2-5A is a multi-step process. Initially, phosphatases can remove the 5'-triphosphate group, generating "core" 2-5A molecules. researchgate.net These core molecules are then degraded by 2',5'-PDEs. researchgate.net Research has shown that human 2'-PDE can cleave the 2',5'-phosphodiester bond of 2-5A trimers and their analogs. nih.gov The degradation of 2-5A by these enzymes ultimately produces AMP and ATP. uniprot.org

Some viruses have evolved mechanisms to counteract the 2-5A/RNase L pathway by encoding their own 2',5'-PDEs. pnas.org For instance, the murine coronavirus (MHV) accessory protein ns2 and the rotavirus VP3 protein possess 2',5'-PDE activity that cleaves 2-5A, thereby preventing RNase L activation and promoting viral replication. pnas.orgasm.org This viral strategy underscores the importance of 2',5'-PDE activity in controlling the antiviral response.

Molecular Characteristics and Substrate Specificity of 2',5'-PDEs

Phosphodiesterases (PDEs) are a large and diverse superfamily of enzymes that hydrolyze phosphodiester bonds in cyclic nucleotides like cAMP and cGMP, as well as in other molecules. wikipedia.orgsigmaaldrich.com They are classified into several families based on their substrate specificity, sequence homology, and regulatory properties. nih.gov While most PDEs act on 3',5'-phosphodiester bonds, a specific subset, the 2',5'-PDEs, are capable of cleaving the unique 2',5'-phosphodiester linkages found in 2-5A.

Human 2'-phosphodiesterase (2'-PDE), also known as PDE12, is a key enzyme in the degradation of 2-5A. nih.govuniprot.org Structurally, PDE12 belongs to the exonuclease/endonuclease/phosphatase (EEP) family of metallo-dependent hydrolases. researchgate.net The catalytic domain of PDEs contains a conserved active site with two metal-binding domains, typically containing Zn²⁺ and another divalent cation like Mg²⁺, which are essential for catalytic activity. nih.gov

The substrate specificity of PDEs is determined by the amino acid composition and the shape of the nucleotide-binding pocket. nih.gov While many PDE families are highly selective for either cAMP or cGMP, others exhibit dual specificity. wikipedia.orgnih.gov 2',5'-PDEs demonstrate a unique specificity for the 2',5'-phosphodiester bond. However, studies have shown that human 2'-PDE can also degrade regular 3',5'-linked oligoadenylates, indicating a broader substrate range than initially thought. uniprot.orgmerckmillipore.com This suggests a potential role for these enzymes in general RNA turnover in addition to their specific function in the 2-5A pathway. merckmillipore.com

The table below summarizes the characteristics of key enzymes involved in 2-5A metabolism.

| Enzyme | Family | Primary Substrate(s) | Function in 2-5A Pathway |

| 2',5'-Oligoadenylate Synthetase (OAS) | Nucleotidyltransferase | ATP | Synthesizes 2-5A upon activation by dsRNA oup.comuniprot.org |

| RNase L | Endoribonuclease | Single-stranded RNA | Activated by 2-5A to degrade viral and cellular RNA nih.govaacrjournals.org |

| 2',5'-Phosphodiesterase (2'-PDE / PDE12) | Phosphodiesterase (EEP family) | 2',5'-oligoadenylates, 3',5'-oligoadenylates | Degrades 2-5A, terminating the RNase L response nih.govuniprot.org |

| Phosphatase | Hydrolase | 5'-triphosphate of 2-5A | Removes 5'-triphosphate, creating "core" 2-5A asm.orgresearchgate.net |

The identification of human 2'-PDE was achieved through a multi-step chromatographic purification from bovine liver, leading to the cloning of the corresponding gene. nih.gov Recombinant human 2'-PDE expressed in mammalian cells confirmed its ability to cleave the 2',5'-phosphodiester bond of 2-5A trimers. nih.gov Interestingly, sequence analysis revealed no other highly homologous proteins, suggesting that human 2'-PDE may be a unique enzyme without isoforms. nih.gov

Biological and Immunological Functions of the 2 ,5 Oas Rnase L Pathway

Contribution to Innate Antiviral Immunity

The OAS-RNase L pathway is a potent antiviral effector system induced by interferons (IFNs). asm.orgresearchgate.net Upon viral infection, host cells produce IFNs, which in turn upregulate the expression of hundreds of IFN-stimulated genes (ISGs), including the OAS family of enzymes. nih.govfrontiersin.org This leads to elevated levels of OAS proteins, priming the cell to respond to the presence of viral dsRNA and establish a robust antiviral state. asm.orgconsensus.app

The synthesis of 2',5'-oligoadenylates by OAS enzymes is the central event in establishing the antiviral state mediated by this pathway. When viral dsRNA is detected in the cytoplasm, OAS proteins are activated to produce 2-5A. asm.orgconsensus.app These molecules, particularly the trimeric and tetrameric forms, are the primary activators of RNase L. asm.org The activation of RNase L leads to widespread degradation of single-stranded RNA within the cell. nih.gov This indiscriminate RNA cleavage has several consequences that contribute to a general antiviral state:

Inhibition of Protein Synthesis: By degrading cellular ribosomal RNA (rRNA) and messenger RNA (mRNA), RNase L effectively shuts down the host cell's translation machinery. asm.orgnih.gov This global inhibition of protein synthesis prevents the production of new viral proteins necessary for replication. asm.org

Direct Degradation of Viral RNA: RNase L can directly target and cleave viral genomic RNA and viral mRNAs, preventing the virus from completing its replication cycle. asm.orgmdpi.com

Apoptosis Induction: The widespread damage to cellular RNA can trigger programmed cell death, or apoptosis, eliminating the infected cell and preventing the spread of the virus to neighboring cells. mdpi.com

Furthermore, recent research has shown that 2-5A can be transferred between cells through gap junctions, allowing an infected cell to signal to its neighbors and induce an antiviral state in them even before they are infected. elsevierpure.com This intercellular communication extends the reach of the innate immune response. elsevierpure.com

The efficacy of the OAS-RNase L system varies among different viruses, with most RNA viruses being susceptible to its effects to some degree. asm.org In contrast, many DNA viruses have developed mechanisms to evade this pathway. asm.org The system restricts viral replication through several mechanisms, including cleaving the viral genome, degrading viral mRNA, and damaging host cell components required for viral replication. asm.org

Research has shown that OAS3, specifically, is required for the activation of RNase L in response to infection by several human viruses, including West Nile virus, Sindbis virus, influenza virus, and vaccinia virus. nih.gov

Table 1: Examples of Viruses Affected by the OAS-RNase L Pathway

| Virus Family | Specific Virus Example | Effect of OAS-RNase L Pathway |

| Picornaviridae | Encephalomyocarditis virus (EMCV) | Cleavage of viral genomic ssRNA prevents replication. asm.org |

| Flaviviridae | West Nile Virus (WNV) | Pathway suppresses replication. asm.org |

| Flaviviridae | Hepatitis C Virus (HCV) | RNase L-mediated cleavage of HCV RNA limits infection and can activate other immune pathways like RIG-I. nih.gov |

| Coronaviridae | Murine Hepatitis Virus (MHV) | Virus expresses a phosphodiesterase (NS2) to degrade 2-5A and antagonize RNase L activation. mdpi.com |

| Poxviridae | Vaccinia Virus (VV) | A mutant form (VACVΔE3L) is restricted by OAS3-dependent RNase L activation. nih.gov |

| Togaviridae | Sindbis Virus (SINV) | Replication is restricted by OAS3-dependent RNase L activation. nih.gov |

Viruses have co-evolved with this host defense system and have developed various strategies to counteract it. nih.govnih.gov These include sequestering dsRNA to prevent OAS activation, producing proteins that degrade 2-5A, or directly inhibiting RNase L. nih.govmdpi.com

Role in Antitumor Surveillance and Apoptosis Induction

Beyond its antiviral functions, the OAS-RNase L pathway is implicated in antitumor surveillance and the induction of apoptosis. nih.gov The pathway can be activated by endogenous dsRNA, which can accumulate in tumor cells due to genetic instability or treatment with certain drugs. mdpi.comnih.gov

For instance, DNA demethylating drugs like 5-azacytidine (B1684299) (AZA) can lead to the transcription of repetitive elements in the genome, generating dsRNA that triggers the OAS-RNase L pathway and leads to tumor cell death. nih.govelsevier.com Studies have shown that tumor cells deficient in RNase L or OAS proteins are significantly more resistant to the cytotoxic effects of AZA. nih.govelsevier.com

The mechanism of RNase L-induced apoptosis involves a ribotoxic stress response that can activate signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway. nih.govelsevier.com This suggests that RNase L-mediated cell death is an active process involving specific cellular signaling. Furthermore, the pathway plays a role in apoptosis induced by cytoplasmic dsRNA ligands like 5'-triphosphate RNA (3p-RNA). x-mol.com This process involves a RIG-I-dependent priming phase followed by an RNase L-dependent effector phase, which leads to the depletion of antiapoptotic proteins and subsequent cell death. x-mol.com

Modulation of Other Cellular Processes Beyond Antiviral Defense

The influence of the OAS-RNase L pathway extends to the regulation of fundamental cellular processes, including cell growth, differentiation, and senescence. nih.gov By regulating the stability of specific cellular mRNAs, RNase L can exert control over gene expression programs that govern these biological activities. nih.gov Although originally identified for its role in degrading viral and ribosomal RNAs during infection, it is now clear that RNase L also targets a subset of cellular mRNAs. nih.gov This function is crucial for its roles as a proapoptotic and antiproliferative agent. nih.gov The precise mechanisms that allow RNase L to selectively target certain cellular transcripts are still under investigation but may involve the localized activation of the enzyme near specific RNA molecules containing secondary structures that can activate OAS. nih.gov

Interplay with Other Innate Immune Signaling Pathways

The OAS-RNase L pathway does not operate in isolation but engages in significant crosstalk with other key innate immune signaling pathways. This interplay ensures a coordinated and amplified response to pathogens.

RIG-I-Like Receptors (RLRs): The RNA cleavage products generated by RNase L can act as ligands for other pattern recognition receptors (PRRs) like Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5). biorxiv.orgasm.org This leads to further amplification of the type I interferon response, creating a positive feedback loop. asm.org For example, RNase L-cleaved Hepatitis C virus (HCV) RNA can activate the RIG-I pathway. nih.gov

Protein Kinase R (PKR): RNase L activity induces the formation of antiviral stress granules (avSGs), which are cellular aggregates containing antiviral proteins. biorxiv.orgasm.org The formation of these granules is dependent on the activation of another dsRNA sensor, Protein Kinase R (PKR). biorxiv.org These avSGs serve as signaling platforms, bringing together RNA ligands and antiviral proteins like RIG-I, PKR, OAS, and RNase L to efficiently mount an antiviral response and enhance IFN production. biorxiv.orgasm.org

Toll-Like Receptors (TLRs): Both TLRs (such as TLR3 and TLR7) and cytosolic sensors like RIG-I and the OAS-RNase L system are part of the initial cellular response to viral RNA, recognizing viral components and initiating downstream signaling cascades that lead to the production of interferons and other cytokines. mdpi.com

This intricate network of interactions highlights the role of the OAS-RNase L pathway as a central hub in the innate immune system, integrating signals and amplifying responses to effectively combat viral threats.

Viral Evasion Strategies Targeting the 2 ,5 Oas Rnase L System

Viral Antagonists of 2',5'-Oligoadenylate Synthetase (OAS) Activity

A primary strategy employed by viruses to neutralize the OAS/RNase L pathway is to prevent the initial activation of OAS enzymes. This is often achieved by sequestering dsRNA, the principal pathogen-associated molecular pattern that triggers OAS activation. nih.gov By expressing proteins that bind to dsRNA with high affinity, viruses can effectively hide this molecular signature from OAS, thereby preventing the synthesis of 2-5A and the subsequent activation of RNase L. mdpi.com This upstream inhibition not only circumvents the RNase L pathway but can also interfere with other dsRNA-dependent antiviral pathways, such as the protein kinase R (PKR) system. nih.gov

Several viruses have been identified that employ this dsRNA sequestration strategy:

Vaccinia Virus: The E3L protein of the vaccinia virus is a well-characterized dsRNA-binding protein that inhibits OAS activation. mdpi.com

Influenza Virus: The non-structural protein 1 (NS1) of the influenza virus serves a similar function, binding to dsRNA to prevent its detection by host sensors like OAS. mdpi.com

Herpesviruses: Human cytomegalovirus (HCMV) encodes proteins TRS1 and IRS1, while Herpes Simplex Virus 1 (HSV-1) produces the Us11 protein, all of which function to sequester dsRNA and inhibit the OAS pathway. mdpi.com

| Virus Family | Virus Example | Antagonist Protein | Mechanism of Action |

| Poxviridae | Vaccinia Virus | E3L | Sequesters dsRNA, preventing OAS activation mdpi.com |

| Orthomyxoviridae | Influenza Virus | NS1 | Binds to dsRNA, inhibiting detection by OAS mdpi.com |

| Herpesviridae | Human Cytomegalovirus (HCMV) | TRS1, IRS1 | Sequesters dsRNA to block the OAS pathway mdpi.com |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Us11 | Sequesters dsRNA to inhibit OAS activation mdpi.com |

Viral Modulators of RNase L Function and RNA Cleavage

Viruses can also target the downstream effector of the pathway, RNase L, to modulate its function and prevent RNA degradation. This approach offers a more direct and selective inhibition of this specific antiviral response. nih.gov One strategy involves the direct binding and inhibition of the RNase L enzyme. For instance, Theiler's Murine Encephalomyelitis Virus (TMEV), a picornavirus, expresses the L* protein, which has been shown to be an efficient inhibitor of RNase L. nih.gov

Another subtle mechanism of modulation involves altering the nature of the 2-5A molecules produced. During Herpes Simplex Virus (HSV) infection, a complex mixture of 2-5A and related compounds is generated, some of which are inhibitory to RNase L. asm.org This suggests that the virus can manipulate the synthesis of 2-5A to produce inactive or antagonistic variants, thereby preventing the proper dimerization and activation of RNase L. asm.orgnih.gov Furthermore, some viral RNA structures themselves can confer resistance to RNase L cleavage, as observed with poliovirus. asm.org

| Virus | Modulator/Strategy | Target | Mechanism of Action |

| Theiler's Murine Encephalomyelitis Virus (TMEV) | L* protein | RNase L | Directly binds to and inhibits RNase L activity. nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | Production of 2-5A variants | RNase L | Generates a mix of 2-5A-related compounds, some of which are inhibitory to RNase L activation. asm.org |

| Poliovirus | Viral RNA structure | RNase L | Viral RNA structure confers resistance to cleavage by activated RNase L. asm.org |

Viral Enzymes Mediating 2',5'-Oligoadenylate Degradation (e.g., Viral 2',5'-PDEs)

A highly effective viral countermeasure is the enzymatic degradation of 2-5A, the second messenger responsible for activating RNase L. nih.gov By destroying 2-5A, viruses effectively sever the communication line between OAS and RNase L. This strategy is employed by distinct RNA viruses, including rotaviruses and coronaviruses, which encode viral 2',5'-phosphodiesterases (PDEs). asm.org

These viral enzymes belong to the 2H phosphoesterase superfamily and function to cleave the 2',5'-phosphodiester bonds of 2-5A, rendering it inactive. asm.org

Rotavirus: The C-terminal domain (CTD) of the rotavirus VP3 protein is a well-characterized 2H phosphoesterase that efficiently degrades 2-5A. asm.org

Coronaviruses: Certain coronaviruses also possess a 2H phosphoesterase domain that antagonizes the OAS/RNase L pathway through 2-5A cleavage. asm.org

The presence of these viral enzymes highlights a direct and potent mechanism of viral evasion that targets the core signaling molecule of the pathway. semanticscholar.orgasm.org

| Virus Family | Virus Example | Viral Enzyme (Domain) | Substrate | Action |

| Reoviridae | Rotavirus | VP3 C-terminal domain (2H phosphoesterase) | 2',5'-Oligoadenylate (2-5A) | Cleaves and degrades 2-5A, preventing RNase L activation. asm.org |

| Coronaviridae | Coronaviruses (some) | 2H phosphoesterase domain | 2',5'-Oligoadenylate (2-5A) | Degrades 2-5A to block the OAS/RNase L pathway. asm.org |

Mimicry of Cellular Components to Disrupt 2',5'-Oligoadenylate Signaling

Viruses can also subvert the OAS/RNase L pathway by manipulating the host's own regulatory mechanisms. The activity of RNase L is naturally dampened by a cellular protein known as the RNase L inhibitor (RLI), also called ABCE1. asm.orgnih.gov RLI is an ATP-binding cassette protein that can associate with RNase L and restrain its activity. asm.orgnih.gov Some viruses appear to exploit this endogenous control system. By increasing the expression or stability of RLI/ABCE1, viruses can indirectly suppress RNase L activation and subsequent RNA degradation, thereby promoting their own replication. nih.gov This strategy represents a form of molecular mimicry or manipulation, where the virus hijacks a cellular component to disrupt the antiviral signaling cascade. Overexpression of RLI in cells has been shown to inhibit the antiviral effects of interferon against encephalomyocarditis virus (EMCV), demonstrating the potential effectiveness of this evasion strategy. researchgate.net

Methodological Approaches for Studying 2 ,5 Oligoadenylates and Their System

Biochemical Assays for OAS Activity and 2',5'-Oligoadenylate Synthesis

Biochemical assays are fundamental for characterizing the enzymatic activity of OAS and the synthesis of 2',5'-oligoadenylates. These assays often involve the use of purified recombinant OAS proteins and synthetic double-stranded RNA (dsRNA) activators.

One common method involves incubating purified OAS with its substrate, adenosine (B11128) triphosphate (ATP), in the presence of a dsRNA mimic like poly(I:C). The resulting 2-5A products can then be separated and quantified. nih.gov Anion-exchange high-performance liquid chromatography (HPLC) is frequently used to resolve the different oligomers of 2-5A based on their net negative charge, which increases with the length of the oligoadenylate (B1213165) chain. nih.gov

A continuous, enzyme-coupled assay has also been developed to measure the pyrophosphate (PPi) produced during the dimerization of ATP to 2'-5'-diadenylate by OAS1. This assay involves a series of enzymatic reactions that ultimately lead to the production of a highly fluorescent molecule, resorufin, allowing for real-time monitoring of OAS activity. acs.org

Another approach utilizes radiolabeled ATP, [α-³²P]ATP, as a substrate. The incorporation of the radiolabel into 2-5A allows for sensitive detection and quantification of the synthesized oligoadenylates. The products are typically separated by techniques such as thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

The table below summarizes key biochemical assays for OAS activity.

| Assay Type | Principle | Detection Method | Key Findings |

| Anion-Exchange HPLC | Separation of 2-5A oligomers based on charge. | UV absorbance or radioactivity. | Allows for the quantification of different lengths of 2-5A oligomers produced by OAS enzymes. nih.gov |

| Enzyme-Coupled Fluorometric Assay | Measures the production of pyrophosphate (PPi) during ATP dimerization by OAS1 through a coupled enzymatic reaction leading to a fluorescent product. | Fluorescence spectroscopy (λex = 540 nm, λem = 600 nm). | Enables continuous, real-time measurement of OAS1 enzymatic activity. acs.org |

| Radiolabeling with [α-³²P]ATP | Incorporation of radioactive phosphorus from ATP into 2-5A. | Autoradiography or scintillation counting after separation by TLC or PAGE. | Provides high sensitivity for detecting and quantifying newly synthesized 2-5A. |

Cell-Based Assays for RNase L Activation and Cellular RNA Degradation

Cell-based assays are crucial for studying the activation of RNase L and its physiological consequence, the degradation of cellular RNA, within an intact cellular environment. A hallmark of RNase L activation is the specific cleavage of ribosomal RNA (rRNA).

A widely used method to assess RNase L activation is the analysis of rRNA integrity. oup.com Total RNA is extracted from cells that have been treated with an activator of the OAS/RNase L pathway, such as interferon and a viral dsRNA mimic (poly(I:C)), or directly with 2-5A. The integrity of the 18S and 28S rRNA is then analyzed by gel electrophoresis or more quantitatively using microfluidic capillary electrophoresis systems, which generate an RNA Integrity Number (RIN). oup.comnih.gov The appearance of specific cleavage products and a decrease in the RIN value are indicative of RNase L activity. nih.gov

To specifically measure the degradation of viral RNA, in vitro RNA degradation assays can be performed. In these assays, purified recombinant RNase L is incubated with a specific viral RNA sequence, often fluorescently labeled, in the presence of 2-5A. The degradation of the RNA can be monitored by the decrease in fluorescence or by analyzing the RNA fragments on a gel. researchgate.net

The table below outlines common cell-based assays for RNase L activation.

| Assay | Principle | Measurement | Application |

| rRNA Degradation Assay | RNase L activation leads to the specific cleavage of ribosomal RNA. | Analysis of 18S and 28S rRNA integrity by gel electrophoresis or capillary electrophoresis (RNA Integrity Number). oup.comnih.gov | Assessing the overall cellular activation of RNase L in response to stimuli like viral infection or dsRNA. pnas.org |

| In Vitro RNA Degradation Assay | Purified RNase L is activated by 2-5A to cleave a specific, often labeled, RNA substrate. | Decrease in fluorescence or visualization of RNA cleavage products on a gel. researchgate.net | Determining the susceptibility of a specific viral or cellular RNA to RNase L-mediated degradation. |

| Live-Cell 2-5A Biosensor | A genetically encoded biosensor based on the 2-5A binding domain of RNase L reports on intracellular 2-5A levels in real-time. | Changes in fluorescence or luminescence. pnas.org | Monitoring the dynamics of 2-5A synthesis and RNase L activation in living cells. pnas.org |

Detection and Quantification of Intracellular 2',5'-Oligoadenylates (e.g., HPLC, Mass Spectrometry-based methods)

Accurate detection and quantification of intracellular 2-5A levels are essential for understanding the regulation of the OAS/RNase L pathway. Due to the low intracellular concentrations and transient nature of 2-5A, highly sensitive methods are required.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying 2-5A from cell extracts. nih.gov Anion-exchange HPLC is particularly effective in separating the different 2-5A oligomers. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). Mass spectrometry provides precise mass-to-charge ratio information, allowing for unambiguous identification and quantification of 2-5A species.

A highly sensitive radiobinding assay was developed early in the study of the 2-5A system. This competitive binding assay utilizes a high-specific-activity radiolabeled 2-5A probe ([p3(A2′p5′)3A-³²pCp]) and purified RNase L. nih.gov The amount of endogenous 2-5A in a cell extract is determined by its ability to compete with the radiolabeled probe for binding to RNase L. nih.gov

More recently, a FRET-based assay has been employed for the indirect quantification of intracellular 2-5A. nih.gov In this assay, cell lysates containing 2-5A are used to activate purified RNase L in vitro, which then cleaves a FRET-labeled RNA substrate, leading to a measurable change in fluorescence. nih.gov

| Method | Principle | Advantages | Disadvantages |

| HPLC | Separation of 2-5A based on physicochemical properties. nih.gov | Can resolve different oligomer lengths. | May lack the sensitivity for very low abundance species. |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. | High specificity and sensitivity. | Requires specialized equipment and expertise. |

| Radiobinding Assay | Competitive binding of cellular 2-5A and a radiolabeled 2-5A probe to RNase L. nih.gov | Very high sensitivity. nih.gov | Involves the use of radioactive materials. |

| FRET-based Assay | Indirect measurement of 2-5A by its ability to activate RNase L to cleave a FRET-labeled substrate. nih.gov | Non-radioactive and suitable for higher throughput. | Indirect measurement of 2-5A concentration. |

Recombinant Protein Expression and Purification for Structural and Functional Studies of OAS and RNase L

The production of highly pure and active recombinant OAS and RNase L proteins is a prerequisite for detailed structural and functional studies. Various expression systems are utilized for this purpose, including bacterial, insect, and mammalian cells.

E. coli is a commonly used host for expressing human RNase L, often as a fusion protein with tags like Glutathione S-transferase (GST) to facilitate purification. nih.govresearchgate.net Single-step affinity chromatography can then be employed to obtain a high yield of the purified protein. nih.gov

The baculovirus expression system in insect cells is frequently used for the expression of human OAS proteins, such as OAS1, OAS2, and OAS3. nih.gov This system allows for proper protein folding and post-translational modifications that may be important for enzymatic activity. Purification is typically achieved through affinity chromatography, for example, using a polyhistidine-tag (His-tag) and a nickel-affinity column. nih.gov

The purity and identity of the recombinant proteins are confirmed by methods such as SDS-PAGE, Western blotting, and mass spectrometry. nih.govresearchgate.net The biological activity of the purified proteins is then verified using the biochemical and cell-based assays described in the preceding sections. nih.gov These purified proteins are invaluable for in vitro reconstitution experiments, kinetic studies, and structural determination by X-ray crystallography or cryo-electron microscopy. nih.gov

Genetic Manipulation Techniques (e.g., CRISPR/Cas9, siRNA) for Pathway Analysis

Genetic manipulation techniques are powerful tools for dissecting the roles of specific components of the OAS/RNase L pathway in a cellular context.

CRISPR/Cas9: The CRISPR/Cas9 system has been instrumental in creating knockout cell lines that completely lack the expression of specific OAS genes (OAS1, OAS2, OAS3) or RNase L. nih.govpnas.org By comparing the responses of these knockout cells to viral infection or dsRNA with those of wild-type cells, researchers can determine the specific contributions of each protein to 2-5A synthesis, RNase L activation, and antiviral activity. nih.govpnas.org Genome-wide CRISPR-Cas9 knockout screens have also been developed to identify novel regulators of the OAS/RNase L pathway. pnas.orgnih.gov

siRNA: Small interfering RNA (siRNA) technology allows for the transient knockdown of specific gene expression. siRNAs are short, double-stranded RNA molecules that can be designed to target the mRNA of a specific OAS or RNase L, leading to its degradation and a reduction in protein levels. This approach is useful for studying the short-term effects of reduced protein expression on the pathway's function.

These genetic tools have been pivotal in demonstrating that OAS3 is the primary synthetase responsible for activating RNase L during infection with a diverse range of viruses. nih.govpnas.org

| Technique | Mechanism | Application in OAS/RNase L Research | Key Findings |

| CRISPR/Cas9 | Permanent gene knockout through targeted DNA double-strand breaks. pnas.org | Generation of cell lines lacking specific OAS isoforms or RNase L. nih.govpnas.org | Revealed the dominant role of OAS3 in activating RNase L during viral infections. nih.govpnas.org Identified IRF2 as a key regulator of OAS3 expression. pnas.orgnih.gov |

| siRNA | Transient gene knockdown by targeting mRNA for degradation. | Temporary reduction in the expression of OAS or RNase L to study immediate effects on cellular processes. | Complements knockout studies by allowing for the analysis of acute protein depletion. |

In Vitro Reconstitution of the OAS-RNase L Pathway

In vitro reconstitution of the OAS-RNase L pathway involves combining the purified components of the system—OAS, RNase L, ATP, and dsRNA—in a controlled, cell-free environment. This reductionist approach allows for the study of the direct interactions and functional relationships between the pathway's components without the complexity of the cellular milieu.

A typical in vitro reconstitution experiment would involve incubating a purified OAS enzyme with ATP and a defined dsRNA activator. The 2-5A produced in this reaction is then added to a separate reaction containing purified RNase L and a target RNA molecule. The cleavage of the target RNA confirms the successful reconstitution of the entire pathway from dsRNA sensing by OAS to RNA degradation by RNase L.

These experiments are crucial for determining the minimal requirements for pathway activation, for studying the kinetics of each step, and for investigating how specific viral or cellular factors might modulate the pathway's activity. For instance, purified viral proteins suspected of inhibiting the pathway can be added to the reconstituted system to directly assess their impact on OAS activity or RNase L activation.

Evolutionary Perspectives of the 2 ,5 Oas Rnase L System

Conservation and Divergence of OAS and RNase L Across Species

The OAS-RNase L pathway is an ancient antiviral mechanism with deep evolutionary roots. nih.gov Phylogenetic and functional analyses suggest that the functional pathway likely originated before the last common ancestor of jawed vertebrates, around the Silurian period (419 to 444 million years ago), through the modification of pre-existing proteins. pnas.org Homologs of OAS and RNase L have been identified in a wide range of species, from early metazoans like marine sponges to vertebrates, indicating its ancient origin. pnas.orgoup.com While the interferon system, which regulates OAS and RNase L expression in mammals, is unique to jawed vertebrates, the presence of active OAS enzymes in sponges suggests that the core components of this pathway predate the evolution of interferons. pnas.orgscispace.com

The OAS gene family has undergone significant expansion and diversification throughout vertebrate evolution. oup.com In humans, this family includes four main genes: OAS1, OAS2, OAS3, and OASL (OAS-like). nih.gov OAS1, OAS2, and OAS3 are enzymatically active, producing 2-5A, whereas OASL has lost this catalytic activity in humans and instead plays a role in modulating other immune pathways, such as the RIG-I signaling pathway. nih.govresearchgate.net The number and type of OAS genes vary considerably across different mammalian lineages, reflecting a history of gene duplication, loss, and diversification. nih.govresearchgate.net For instance, rodents and even-toed ungulates show extensive gene amplifications of OAS1, while other lineages have lost it entirely. researchgate.net This differential loss and expansion of OAS genes suggest a diversification of antiviral immunity tailored to the specific pathogenic pressures faced by different species. nih.gov

Despite this divergence, the functional coupling between OAS and RNase L has been largely conserved. Studies show multiple instances of concerted losses of both OAS and RNase L genes in the evolutionary history of jawed vertebrates, such as in ray-finned fishes, which supports the ancient and critical functional link between these two proteins. pnas.org However, functional differences have also emerged. For example, in birds, the OASL protein retains its enzymatic activity and activates the RNase L pathway, in contrast to human OASL. nih.govdoaj.orgfrontiersin.org This indicates that species-specific adaptations have accelerated the functional divergence of these key immune molecules. nih.gov

Table 1: Conservation of OAS Family Genes in Selected Mammalian Species This interactive table summarizes the presence (+) or absence (-) of different OAS genes across various mammals, illustrating the evolutionary diversification of this gene family. Data is compiled from comparative genomic studies. nih.gov

| Species | Binomial Name | OAS1 | OAS2 | OAS3 | OASL |

| Human | Homo sapiens | + | + | + | + |

| Bactrian camel | Camelus bactrianus | + | - | - | + |

| Arabian camel | Camelus dromedarius | + | - | - | + |

| Asian pangolin | Manis pentadactyla | + | + | - | - |

| Bat (Yangochiroptera) | Various | + | + | + | + |

Co-evolutionary Dynamics Between Pathogens and the 2',5'-OAS-RNase L Pathway

The persistent threat of viral infection has driven a long-running evolutionary arms race between the host's OAS-RNase L pathway and viral pathogens. pnas.orgnih.gov The importance of this pathway in antiviral defense is underscored by the numerous and diverse strategies viruses have evolved to evade or antagonize it. nih.govmdpi.com These viral countermeasures provide strong evidence of the selective pressure exerted by the OAS-RNase L system. nih.gov

Viral evasion strategies can be broadly categorized based on the stage of the pathway they target:

Upstream Inhibition (dsRNA Sequestration): Some viruses have evolved mechanisms to hide the dsRNA that activates OAS enzymes. For example, the NS1 protein of the Influenza A virus can bind to dsRNA, sequestering it from OAS and other host sensors, thereby preventing the initiation of the antiviral response. nih.gov

Intermediate Inhibition (2-5A Degradation): A number of viruses directly target the 2-5A second messenger. Certain coronaviruses, such as Mouse Hepatitis Virus (MHV), and rotaviruses encode proteins with 2',5'-phosphodiesterase (PDE) activity. nih.govmdpi.comnih.gov These viral PDEs, like the MHV ns2 protein, degrade 2-5A, preventing it from accumulating to levels sufficient to activate RNase L. mdpi.comnih.gov The critical role of this antagonism is demonstrated by studies showing that MHV mutants lacking PDE activity are significantly weakened and cannot replicate effectively in hosts with a functional RNase L. nih.gov

Downstream Inhibition (Direct RNase L Antagonism): Other viruses have evolved proteins that directly inhibit RNase L. The L* protein of Theiler's Murine Encephalomyelitis Virus (TMEV), a picornavirus, binds to RNase L near its 2-5A binding site, preventing the activation and dimerization of the enzyme. plos.orgplos.org This represents a highly specific downstream blockade of the pathway.

Production of Inactive Analogs: Some DNA viruses, including Herpes Simplex Virus and Vaccinia Virus, appear to induce the synthesis of inactive or inhibitory 2-5A analogs upon infection. nih.govplos.org While 2-5A levels rise in infected cells, RNase L is not robustly activated, suggesting the production of molecular decoys that fail to trigger the antiviral response. nih.gov

This constant viral antagonism has, in turn, placed OAS and RNase L genes under episodic positive selection, driving their evolution to counteract viral evasion tactics. pnas.org This co-evolutionary dynamic highlights the central role of the Adenylyl-(2'-5')-adenosine-mediated pathway in the ongoing conflict between hosts and their viral pathogens.

Table 2: Examples of Viral Antagonists of the OAS-RNase L Pathway This interactive table provides examples of viruses and their specific proteins that have evolved to counteract the host's OAS-RNase L immune response at different stages.

| Virus Family | Example Virus | Viral Antagonist Protein | Mechanism of Action | Target in Pathway |

| Coronaviridae | Mouse Hepatitis Virus (MHV) | ns2 | Degrades 2-5A via 2',5'-phosphodiesterase activity mdpi.comnih.gov | 2-5A |

| Reoviridae | Rotavirus | VP3 C-terminal domain | Degrades 2-5A via 2',5'-phosphodiesterase activity nih.gov | 2-5A |

| Picornaviridae | Theiler's Murine Encephalomyelitis Virus (TMEV) | L* protein | Binds directly to RNase L, preventing its activation by 2-5A plos.orgplos.org | RNase L |

| Orthomyxoviridae | Influenza A Virus | NS1 | Sequesters dsRNA, preventing OAS activation nih.gov | dsRNA |

Advanced Research Topics and Future Directions

Non-Canonical Roles of 2',5'-Oligoadenylates

Beyond its well-defined role in the antiviral response through RNase L activation, the 2-5A system is implicated in other fundamental cellular processes, including apoptosis and the regulation of cell growth. These non-canonical functions suggest that 2-5A signaling is more integrated into cellular homeostasis than previously understood.

Apoptosis: The activation of the 2-5A system can lead to programmed cell death, or apoptosis. This is considered a host defense mechanism to eliminate virus-infected cells and prevent viral spread. nih.gov The introduction of 2-5A into cells or the induction of its synthesis has been shown to induce apoptosis. nih.gov This apoptotic response is often dependent on the activation of RNase L, which, in addition to degrading viral RNA, can also degrade cellular RNA, leading to a shutdown of protein synthesis and the initiation of the apoptotic cascade. nih.gov The inhibition of RNase L has been demonstrated to prevent virus-induced apoptosis, highlighting the central role of this enzyme in the process. nih.gov

Cell Growth Control: The components of the 2-5A system are also involved in the regulation of the cell cycle. Studies have shown that the levels of 2',5'-oligoadenylate synthetase (OAS), the enzyme responsible for 2-5A synthesis, fluctuate during the cell cycle, with a notable increase in the late S phase. This suggests a potential role for the 2-5A system in modulating cell proliferation. Furthermore, the 2-5A/RNase L pathway has been implicated in cellular differentiation processes, indicating its broader involvement in the control of cell fate. nih.gov

Development of Novel Research Tools and Probes Targeting the 2',5'-OAS-RNase L System

Advancements in our understanding of the 2-5A pathway are intrinsically linked to the development of innovative research tools and probes. These tools are essential for the sensitive and specific detection of 2-5A, the measurement of RNase L activity, and the identification of new components of the signaling pathway.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays: A significant advancement in monitoring RNase L activity has been the development of FRET-based assays. nih.govspringernature.com These assays utilize a short RNA probe labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore prevents fluorescence. Upon cleavage by activated RNase L, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. researchgate.net This method provides a convenient, rapid, and nonradioactive means to measure RNase L activity with high sensitivity and specificity. nih.govspringernature.com

Photoaffinity Labeling: To identify and characterize proteins that bind to 2-5A, researchers have developed photoaffinity probes. These are analogs of 2-5A that incorporate a photoreactive group, such as an azido (B1232118) group. researchgate.net Upon exposure to UV light, these probes form a covalent bond with the binding protein, allowing for its identification and further characterization. researchgate.netwikipedia.org This technique has been instrumental in studying the interaction between 2-5A and RNase L and has the potential to identify other, yet unknown, 2-5A binding proteins. researchgate.netammes.org

Inhibitors of 2',5'-OAS Enzymes: The development of small molecule inhibitors of OAS enzymes is an active area of research. Such inhibitors would be valuable tools for dissecting the roles of different OAS isoforms and for potentially modulating the 2-5A pathway in disease states. Computational approaches, such as virtual high-throughput screening, have been employed to identify potential competitive inhibitors that target the ATP-binding site of OAS proteins. biorxiv.org

The following table summarizes some of the key research tools and their applications in studying the 2-5A system:

| Research Tool | Principle | Application | Reference |

|---|---|---|---|

| FRET-Based Assays | Measurement of fluorescence increase upon cleavage of a labeled RNA probe by RNase L. | Real-time, sensitive, and nonradioactive measurement of RNase L activity. | nih.govspringernature.comresearchgate.net |

| Photoaffinity Probes (e.g., Azido-2-5A) | UV-induced covalent crosslinking of a 2-5A analog to its binding proteins. | Identification and characterization of 2-5A binding proteins, such as RNase L. | researchgate.netwikipedia.orgammes.org |

| OAS Inhibitors | Small molecules that competitively bind to the ATP-binding site of OAS enzymes. | Dissection of OAS isoform-specific functions and potential therapeutic modulation of the 2-5A pathway. | biorxiv.org |

Systems Biology Approaches to Map 2',5'-Oligoadenylate Signaling Networks

A systems-level understanding of the 2-5A signaling network is crucial for appreciating its full impact on cellular physiology. Systems biology approaches, which involve the large-scale analysis of biological molecules and their interactions, are beginning to be applied to the interferon response, which encompasses the 2-5A pathway.

Transcriptomics and Proteomics: Microarray and RNA-sequencing technologies have been used to generate global analyses of interferon-stimulated genes (ISGs), which include the OAS family. nih.govnih.govmonash.eduproquest.com These studies have provided a comprehensive view of the genes regulated by interferons and have helped to define the pathways and regulatory networks involved in the interferon response. nih.govmonash.edu More specifically, proteomic analyses have been conducted to investigate the changes in the cellular proteome following the activation of RNase L. biorxiv.org These studies have revealed a broad downregulation of the cellular proteome due to RNase L-mediated mRNA decay. biorxiv.org Furthermore, proteomic approaches have been used to identify proteins that interact with RNase L, revealing connections to the cytoskeleton and other cellular structures. mdpi.com

Elucidating the Precise Regulatory Mechanisms Governing 2',5'-Oligoadenylate Homeostasis

The intracellular concentration of 2-5A is tightly controlled to ensure an appropriate response to stimuli like viral infections while preventing unwanted cellular damage. This homeostasis is maintained through a balance of synthesis by OAS enzymes and degradation by specific phosphodiesterases (PDEs).

2'-Phosphodiesterases (2'-PDEs): The degradation of 2-5A is primarily carried out by 2'-PDEs, which cleave the 2',5'-phosphodiester bonds. The identification and characterization of these enzymes are crucial for understanding 2-5A homeostasis. One such enzyme, phosphodiesterase 12 (PDE12), has been identified as a 2'-PDE and is localized to the mitochondria. nih.govoup.com The suppression of 2'-PDE activity has been shown to reduce viral replication, highlighting its role as a key regulator of the 2-5A system. nih.gov

Viral Evasion Mechanisms: The importance of the 2-5A system in antiviral defense is underscored by the evolution of viral mechanisms to counteract it. Some viruses encode their own PDEs that can degrade 2-5A, thereby preventing the activation of RNase L. nih.govoup.com For example, some coronaviruses express proteins with 2',5'-phosphodiesterase activity. nih.gov Other viruses have evolved proteins that can bind to RNase L and prevent its activation by 2-5A, effectively blocking the downstream effects of the pathway. plos.org

Emerging Functions of Specific 2',5'-Oligoadenylate Isomers and Lengths

The biological activity of 2-5A is not solely dependent on its presence but is also influenced by its specific molecular structure, including the length of the oligoadenylate (B1213165) chain and the nature of its phosphodiester linkages.

Differential Activation of RNase L by Oligomer Length: The length of the 2-5A molecule is a critical determinant of its ability to activate RNase L. While the trimer form of 2-5A is the minimal length required for RNase L activation, longer oligomers, such as tetramers, are also potent activators. researchgate.net Different OAS isoforms have been shown to synthesize 2-5A of varying lengths. For instance, OAS3 is capable of producing longer 2-5A oligomers that are effective in activating RNase L. nih.govcdnsciencepub.com Recent research has also shown that both trimer and tetramer forms of 2-5A can induce the translation of sequences in the 3' untranslated region (3'UTR) of mRNAs following RNase L activation. nih.gov

Importance of the 2',5'-Phosphodiester Bond: The unique 2',5'-phosphodiester linkage is essential for the biological activity of 2-5A. Studies using synthetic isomers of 2-5A, where one or more of the 2',5'-bonds are replaced with a 3',5'-bond, have demonstrated a significant reduction in their ability to bind to and activate RNase L. nih.gov The complete replacement of 2',5'-bonds with 3',5'-bonds results in a molecule that is essentially inactive. nih.gov This highlights the stringent structural requirements for the interaction between 2-5A and its effector protein, RNase L.

The following table details the different OAS isoforms and their characteristics regarding 2-5A synthesis:

| OAS Isoform | Structure | 2-5A Product Length | Reference |

|---|---|---|---|

| OAS1 | One OAS domain | Shorter oligomers | nih.gov |

| OAS2 | Two OAS domains | - | nih.gov |

| OAS3 | Three OAS domains | Longer oligomers, potent for RNase L activation | nih.govcdnsciencepub.comnih.gov |

| OASL | One OAS domain and ubiquitin-like domains | Lacks synthetase activity | nih.gov |

Q & A

Q. What are the established methods for synthesizing adenylyl-(2'-5')-adenosine in vitro?

- Methodological Answer : this compound can be synthesized using 3'-O-benzoyladenosine derivatives as intermediates. The process involves coupling adenosine monomers via 2'-5' phosphodiester bonds, followed by deprotection under controlled alkaline conditions. This method ensures regioselectivity and minimizes side reactions . For oligomerization (e.g., pppA2'p5'A2'p5'A), enzymatic phosphorylation using polynucleotide phosphorylase or chemical phosphorylation with carbodiimide reagents is recommended .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is standard for separation, while mass spectrometry (MS) provides high sensitivity and specificity. Activity-based probes like 5'-p-fluorosulfonylbenzoyladenosine (5'-FSBA) enable covalent labeling of interacting proteins, facilitating pull-down assays and proteomic profiling .

Q. How is the 2'-5' phosphodiester linkage structurally distinguished from 3'-5' linkages in oligonucleotides?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., P and H) identifies the 2'-5' linkage via distinct chemical shifts (δ 1–2 ppm for 2'-5' vs. δ -0.5–0.5 ppm for 3'-5'). X-ray crystallography or cryo-EM further resolves the non-canonical geometry, which impacts RNAse L binding .

Advanced Research Questions

Q. What experimental approaches validate the role of this compound in activating the 2-5A-dependent endonuclease (RNAse L)?

- Methodological Answer :

- Kinetic Assays : Measure RNAse L activation using radiolabeled 2-5A analogs (e.g., P-pppA2'p5'A2'p5'A) and monitor RNA degradation via gel electrophoresis .

- Mutagenesis : Site-directed mutations (e.g., C36A/C69A in APS kinase) disrupt redox-sensitive disulfide bonds, altering enzymatic activity under oxidative stress .

- Crosslinking Studies : Use bifunctional crosslinkers (e.g., DSS) to identify proximal residues in RNAse L-2-5A complexes .

Q. How do redox conditions modulate the interaction between this compound and its target enzymes?